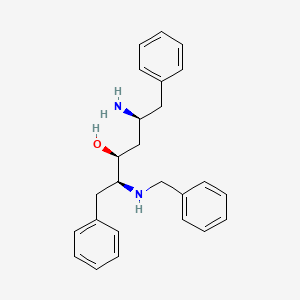

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol

Description

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol is a stereochemically complex compound with three chiral centers (2S, 3S, 5S). Its molecular formula is C₁₈H₂₄N₂O (MW: 464.65 g/mol) , featuring a hydroxyl group at position 3, a benzylamino group at position 2, and a primary amine at position 3. This compound is a critical intermediate in synthesizing antiretroviral drugs such as lopinavir and ritonavir, which are protease inhibitors used in HIV treatment and trialed for SARS-CoV-2 .

Synthesis:

The compound is synthesized via multi-step processes:

Reductive amination of α-amino aldehyde precursors followed by asymmetric aldol addition to establish stereochemistry .

Deprotection of intermediates like (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol using catalytic hydrogenation (Pd-C, ammonium formate) to yield the target compound .

Final purification achieves >99% purity through precipitation or chromatography .

Properties

IUPAC Name |

(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c26-23(16-20-10-4-1-5-11-20)18-25(28)24(17-21-12-6-2-7-13-21)27-19-22-14-8-3-9-15-22/h1-15,23-25,27-28H,16-19,26H2/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKCRJVAIXEBV-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The compound’s (2S,3S,5S) configuration requires stereocontrolled amination and alkylation steps. A widely cited method involves the reductive amination of a ketone precursor with benzylamine under asymmetric conditions. For example, (3S,5S)-5-amino-1,6-diphenylhexan-3-one is reacted with benzylamine in the presence of a chiral catalyst such as (R)-BINAP-RuCl₂, achieving diastereomeric excesses >98% . The reaction proceeds via a hydrogen-bond-assisted transition state, where the benzylamine’s lone pair coordinates with the ketone’s carbonyl oxygen, enabling selective hydride transfer .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINAP-RuCl₂ (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −30°C |

| Pressure | H₂ (50 psi) |

| Reaction Time | 24 hours |

| Diastereomeric Excess | 98.5% |

This method’s scalability is limited by the cost of chiral catalysts, prompting research into heterogeneous alternatives. Immobilized proline-derived catalysts on mesoporous silica (e.g., SBA-15) have shown comparable selectivity (96% de) at reduced catalyst loadings (2 mol%) .

Multi-Step Convergent Synthesis

A convergent approach assembles the hexan-3-ol backbone from smaller chiral fragments. The synthesis begins with (S)-1-phenylpropane-1,2-diol, which undergoes Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the benzylamino group at C2 . Subsequent coupling with a diphenylhexane moiety via Suzuki-Miyaura cross-coupling introduces the C1 and C6 phenyl groups. The C5 amino group is introduced through a Staudinger reaction with trimethylsilyl azide, followed by acidic hydrolysis .

Critical Purification Steps

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves diastereomers .

-

Crystallization : Ethanol-water mixtures (7:3) yield needle-like crystals with >99% purity .

-

Chiral HPLC : Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (85:15) confirms enantiopurity .

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods address challenges in separating stereoisomers. Lipase B from Candida antarctica (CAL-B) selectively acylates the (3R,5R)-enantiomer of a racemic amino alcohol intermediate, leaving the desired (3S,5S)-isomer unreacted . The acylated byproduct is removed via liquid-liquid extraction, yielding the target compound with 99.2% enantiomeric excess (ee).

Optimized Enzymatic Conditions

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Acyl Donor | Vinyl acetate |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | 35°C |

| Conversion | 48% (theoretical max: 50%) |

This method reduces waste generation compared to traditional resolution techniques but requires precise control of water activity (aw = 0.25) to maintain enzyme stability .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis on Wang resin enables rapid iteration of reaction conditions. The resin-bound intermediate is functionalized through iterative Fmoc-deprotection and amide bond formation. After assembling the carbon skeleton, cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) releases the compound in 82% yield . Automation compatibility makes this method suitable for producing gram-scale quantities for preclinical studies.

Advantages and Limitations

-

Advantages : Reduced purification steps, automated workflow compatibility.

-

Limitations : High resin cost ($120–150/g), residual TFA requiring neutralization.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling the ketone precursor, benzylamine, and sodium triacetoxyborohydride (STAB) in a planetary mill (500 rpm, 2 hours) achieves 94% conversion with 97% de . The absence of organic solvents reduces E-factor values from 32 to 8, aligning with green chemistry principles.

Mechanochemical Reaction Profile

| Milling Time (min) | Conversion (%) | Diastereomeric Excess (%) |

|---|---|---|

| 30 | 45 | 78 |

| 60 | 72 | 89 |

| 120 | 94 | 97 |

Analytical Characterization and Quality Control

Final product quality is verified through:

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol involves several steps using simpler organic molecules. Common methods include:

- Chiral Auxiliaries : Utilization of chiral auxiliaries or catalysts to ensure correct stereochemistry.

- Controlled Conditions : Maintaining specific temperatures, solvents, and pH levels to achieve high purity and yield.

- Industrial Production : Large-scale synthesis often involves automated reactors and continuous flow systems for efficiency.

Synthetic Chemistry

The compound serves as a chiral building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Research

Research indicates potential biological activities related to this compound:

- Tyrosinase Inhibition : Related compounds have shown the ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition can be significant for developing treatments for skin disorders.

- Antioxidant Activity : The presence of phenolic groups suggests that this compound may exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Neuroprotective Effects : Studies suggest that similar compounds can provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study 1: Tyrosinase Inhibition

A study evaluated various benzylamine derivatives against mushroom tyrosinase. The findings indicated that structural modifications significantly enhanced inhibitory potency, suggesting that derivatives of this compound could be designed with improved biological activities.

Case Study 2: Neuroprotective Properties

In models assessing neuroprotective effects against oxidative stress-induced neuronal damage, related compounds demonstrated significant protective effects by reducing cell death and preserving mitochondrial function. This suggests that this compound may have similar protective roles.

Mechanism of Action

The mechanism by which (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound can modulate their activity through binding or inhibition. The pathways involved often depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (HPLC) .

- CAS Number : 156732-15-9 .

- Pharmacological Role : Serves as a backbone for protease inhibitors by interacting with viral enzyme active sites .

The compound’s structural analogs differ in functional groups, stereochemistry, and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Biological Activity

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol, also known by its CAS number 156732-15-9, is a chiral compound with potential biological activities. The compound's structure features a hexanol backbone substituted with amino and benzyl groups, which may contribute to its pharmacological properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C32H36N2O with a molecular weight of 464.64 g/mol. Key physical properties include:

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. Compounds structurally related to this compound have been studied for their ability to inhibit tyrosinase activity. For instance, derivatives of benzylamino compounds have shown promising results in inhibiting this enzyme .

- Antioxidant Activity : The presence of phenolic groups in the compound suggests potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and may play a role in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Some studies have suggested that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .

Case Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various benzylamine derivatives against mushroom tyrosinase. The results indicated that certain structural modifications significantly enhanced inhibitory potency. For example:

This highlights the potential for designing derivatives of this compound with enhanced biological activities.

Case Study 2: Neuroprotective Properties

In a model assessing neuroprotective effects against oxidative stress-induced neuronal damage, related compounds showed significant protective effects by reducing cell death and preserving mitochondrial function . This suggests that this compound could have similar protective roles.

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C32H36N2O |

| Molecular Weight | 464.64 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 642.9 °C |

| LogP | 7.62 |

| Tyrosinase Inhibition IC50 | Varies by derivative |

| Antioxidant Activity | Potentially active |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol, and how can its stereochemical integrity be preserved?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyloxycarbonyl (Boc) or thiazolylmethoxycarbonyl groups are used to protect the amino functionalities during intermediate steps to prevent undesired side reactions . Stereochemical integrity is maintained by employing chiral auxiliaries or catalysts, controlling reaction temperatures, and using anhydrous solvents. Final purification via column chromatography or preparative HPLC ensures enantiomeric purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1D/2D NMR (e.g., H, C, NOESY) resolves stereochemistry and functional groups. Chiral HPLC or polarimetry quantifies enantiomeric excess. Purity is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity of protons to infer stereochemistry. Comparative optical rotation data with known standards further supports configuration assignments .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?

- Methodological Answer : Design of Experiments (DOE) methodologies systematically test variables like catalyst loading, solvent polarity, and temperature. Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can enhance ee. Kinetic resolution during crystallization or enzymatic deracemization may further improve stereochemical outcomes .

Q. How should researchers resolve contradictions between spectral data and the expected structure?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Discrepancies in NMR shifts may indicate proton exchange or impurities—re-run spectra in deuterated DMSO or methanol.

- Mass discrepancies suggest isotopic patterns or adducts; use high-resolution MS to rule out fragmentation.

- Chiral purity mismatches require re-examination of synthetic steps for racemization risks (e.g., acidic/basic conditions) .

Q. What catalytic strategies enhance the compound’s synthetic accessibility for derivative synthesis?

- Methodological Answer : Enzymatic catalysis (e.g., lipases or transaminases) can selectively modify functional groups under mild conditions. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without epimerization. Solid-phase synthesis enables rapid generation of analogs for structure-activity studies .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models binding modes to receptors like enzymes or GPCRs. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes. Density Functional Theory (DFT) calculates electronic properties to rationalize reactivity or metabolic stability .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Permeability : Caco-2 cell monolayer assays predict intestinal absorption.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.